W-54011

C5a receptor antagonist binding affinity drug discovery

W-54011 is the definitive non-peptide C5aR1 antagonist for studies requiring oral bioavailability and species selectivity (human/monkey/gerbil active, not rodent). Its Ki of 2.2 nM and lack of agonist activity up to 10 µM ensure clean, reproducible C5a pathway dissection without off-target GPCR interference. Choose W-54011 for translational complement research, neutrophil chemotaxis/ROS assays, and benchmarking novel C5aR antagonists.

Molecular Formula C30H36N2O2
Molecular Weight 456.6 g/mol
Cat. No. B8444404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW-54011
Molecular FormulaC30H36N2O2
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC
InChIInChI=1S/C30H36N2O2/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28/h9-19,21,28H,6-8,20H2,1-5H3
InChIKeyDVYASSBBADJRAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[4-(dimethylamino)phenyl]methyl}-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide (W-54011): Baseline Characteristics & Procurement Considerations


N-{[4-(dimethylamino)phenyl]methyl}-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide, commonly referred to as W-54011, is a synthetic, non-peptide, orally active antagonist of the complement component 5a receptor 1 (C5aR1, CD88) [1]. It is a tetrahydronaphthalenyl carboxamide derivative, typically supplied as the hydrochloride salt (CAS 405098-33-1, MW 493.08 g/mol) . Its primary mechanism is high-affinity blockade of C5a binding to its receptor on human neutrophils, thereby inhibiting downstream inflammatory signaling pathways [1].

Why N-{[4-(dimethylamino)phenyl]methyl}-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide Cannot Be Interchanged with Generic C5aR Antagonists


C5a receptor antagonists exhibit profound differences in potency, oral bioavailability, species selectivity, and functional profiles. Substituting W-54011 with another 'C5aR antagonist' without quantitative validation introduces critical experimental variability. W-54011's unique combination of high affinity for human C5aR (Ki = 2.2 nM), demonstrated oral efficacy in vivo, and a distinct species activity profile (active in human, cynomolgus monkey, and gerbil, but not mouse or rat) sets it apart from many peptide-based or allosteric alternatives [1]. Its lack of agonist activity at concentrations up to 10 µM further differentiates it from antagonists that may exhibit partial agonism in certain contexts [1]. These specific attributes mandate that experimental and therapeutic protocols relying on this compound's pharmacology cannot be generically replaced.

Quantitative Differentiation Guide: N-{[4-(dimethylamino)phenyl]methyl}-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide (W-54011)


Receptor Binding Affinity: W-54011 vs. Key C5aR Antagonists

W-54011 demonstrates high-affinity binding to the human C5a receptor (C5aR) with a Ki of 2.2 nM, as measured by displacement of 125I-labeled C5a from human neutrophils [1]. This affinity is superior to the peptidic antagonist PMX53 (IC50 = 20 nM in binding assays) and the competitive antagonist NDT 9513727 (IC50 = 11.6 nM for human recombinant C5aR) . While the clinical-stage antagonist Avacopan (CCX168) exhibits higher affinity (IC50 = 0.1 nM), W-54011 remains a benchmark non-peptide tool compound for preclinical C5aR research due to its well-characterized, robust, and commercially available profile . The 2.2 nM Ki value is a critical benchmark for researchers requiring potent C5aR blockade in vitro.

C5a receptor antagonist binding affinity drug discovery

Functional Antagonism: Inhibition of C5a-Induced Neutrophil Responses

Beyond receptor binding, W-54011 potently inhibits key C5a-induced functional responses in human neutrophils. It suppresses intracellular Ca2+ mobilization with an IC50 of 3.1 nM, chemotaxis with an IC50 of 2.7 nM, and the generation of reactive oxygen species (ROS) with an IC50 of 1.6 nM [1]. Comparative functional data for PMX53 show higher IC50 values (22 nM for myeloperoxidase release, 75 nM for chemotaxis), indicating that W-54011 is a more potent inhibitor of neutrophil effector functions in these specific assays .

neutrophil chemotaxis calcium mobilization reactive oxygen species

Oral Bioavailability and In Vivo Efficacy: A Differentiating Feature

W-54011 is one of the first orally active non-peptide C5a receptor antagonists described. In gerbils, oral administration of W-54011 (3-30 mg/kg) produced a dose-dependent inhibition of C5a-induced neutropenia [1]. This oral activity distinguishes W-54011 from many earlier peptide-based C5a antagonists which typically require parenteral administration. For example, while PMX53 is reported to have some oral activity, its primary utility is as an in vitro tool, and its in vivo oral efficacy is not as well-established as W-54011's in the gerbil neutropenia model .

oral bioavailability in vivo efficacy neutropenia

Species Selectivity Profile: Critical for Preclinical Model Selection

W-54011 exhibits a unique species selectivity profile. It inhibits C5a-induced Ca2+ mobilization in human, cynomolgus monkey, and gerbil neutrophils, but is inactive in neutrophils from mice, rats, guinea pigs, rabbits, and dogs [1]. This contrasts with antagonists like DF2593A, which is active in rat and mouse orthologs (IC50 = 6.0 and 1 nM, respectively) , and NDT 9513727, which is selective for human, macaque, and gerbil receptors but shows >10 µM IC50 for rat and mouse . This species restriction is a critical consideration for experimental design.

species specificity preclinical models translational research

Lack of Agonist Activity: Ensuring Pure Antagonism

In C5a-induced intracellular Ca2+ mobilization assays, W-54011 exhibited no agonistic activity at concentrations up to 10 µM and acted as a competitive antagonist by right-shifting the C5a concentration-response curve without depressing the maximal response [1]. This is in contrast to some other C5aR ligands, such as PMX53, which has been reported to exhibit partial agonist activity in certain cellular contexts, particularly at the related MrgX2 receptor . This property ensures that W-54011 functions as a pure antagonist, minimizing off-target or confounding agonist effects.

antagonist agonist activity receptor pharmacology

Structural Class: Non-Peptide Small Molecule vs. Peptidic Antagonists

W-54011 is a non-peptide small molecule (MW 493.08 for hydrochloride salt) . This contrasts with peptide-based C5aR antagonists like PMX53 (a cyclic hexapeptide, MW ~896) . Small molecules generally offer advantages in oral bioavailability, metabolic stability, and cost of synthesis compared to peptides. The non-peptide nature of W-54011 was a key factor enabling its oral activity, a feature not commonly found in early peptide C5a antagonists [1].

small molecule peptide drug-likeness

Recommended Research Applications for N-{[4-(dimethylamino)phenyl]methyl}-N-(4-isopropylphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxamide (W-54011)


In Vitro Investigation of C5a-Mediated Neutrophil Activation

W-54011 is optimally deployed in vitro to dissect C5a-dependent neutrophil functions such as chemotaxis, calcium mobilization, and reactive oxygen species generation [1]. Its high potency (Ki 2.2 nM, IC50 values ≤3.1 nM) ensures complete receptor blockade at low nanomolar concentrations, allowing researchers to isolate C5a-specific signaling pathways in human neutrophil assays [1].

In Vivo Studies of C5a-Driven Inflammation in Gerbil or Non-Human Primate Models

Given its unique species selectivity profile (active in gerbil and cynomolgus monkey), W-54011 is a critical tool for in vivo studies of C5a-mediated inflammation in these species [1]. Its oral bioavailability enables chronic dosing regimens in gerbil models of neutropenia, and it has demonstrated efficacy in reducing LPS-induced acute kidney and lung injury in relevant animal models [1][2][3].

Benchmarking Novel C5aR Antagonists

W-54011 serves as a well-characterized, commercially available reference compound for benchmarking the potency, efficacy, and selectivity of newly developed C5aR antagonists [1]. Its defined Ki, functional IC50 values, and lack of agonist activity at concentrations up to 10 µM provide a robust standard for comparative pharmacology studies [1].

Complement-Mediated Disease Model Studies

Researchers studying diseases with a significant complement component, such as ischemia/reperfusion injury, sepsis, and certain autoimmune conditions, can utilize W-54011 to probe the specific contribution of the C5a-C5aR1 axis [1]. Its ability to block C5a-induced inflammatory responses makes it a valuable tool for target validation and proof-of-concept studies in preclinical models of these disorders [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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